

An In-depth Technical Guide to the Thermochemical Properties of Carbon Disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon disulfide*

Cat. No.: *B031411*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **carbon disulfide** (CS_2). It includes quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of key processes and pathways involving this compound. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and detailed information on **carbon disulfide**.

Core Thermochemical Data

The thermochemical properties of **carbon disulfide** are crucial for understanding its behavior in chemical reactions and processes. The following tables summarize the key quantitative data from various sources. It is important to note that some discrepancies exist in the reported values in the literature.

Table 1: Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

Value (kJ/mol)	State	Source
88.7	Liquid	Wikipedia[1]
117.1	Gas	Wikipedia[2]
89.41	Liquid	Wikipedia[2] , NIST WebBook[3]
116.94	Gas	NIST WebBook[3]

Table 2: Standard Molar Entropy (S°)

Value (J/mol·K)	State	Source
151	Liquid	Wikipedia[1]
237.98	Gas	Wikipedia[2] , NIST WebBook[3]
151.0	Liquid	NIST WebBook[3]

Table 3: Standard Molar Gibbs Free Energy of Formation (ΔfG°)

Value (kJ/mol)	State	Source
64.4	Liquid	Wikipedia[1]
67.1	Gas	Wikipedia[4]

Table 4: Molar Heat Capacity (Cp)

Value (J/mol·K)	State	Temperature (°C)	Source
45.66	Gas	25	Wikipedia[2]
78.99	Liquid	25	Wikipedia[2]
78	Liquid	Constant	Chegg[5]

Experimental Protocols

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of **carbon disulfide** is determined through its heat of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat of combustion is then calculated from this temperature change and the heat capacity of the calorimeter.

Procedure:

- **Sample Preparation:** A precisely weighed sample of liquid **carbon disulfide** (typically encapsulated in a gelatin capsule to prevent premature evaporation) is placed in the sample crucible of the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Assembly of the Bomb:** The crucible is placed inside the stainless steel bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
- **Ignition and Data Acquisition:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat of combustion (ΔcH°) is calculated using the following formula: $\Delta cH^\circ = - (C_{cal} * \Delta T) / n$ where:

- C_{cal} is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).
- ΔT is the corrected temperature rise.
- n is the number of moles of the sample.
- Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated from the heat of combustion using Hess's law, considering the standard enthalpies of formation of the combustion products (CO_2 and SO_2).

Determination of Standard Molar Entropy

The standard molar entropy of **carbon disulfide** is determined by measuring its heat capacity as a function of temperature from near absolute zero to the standard temperature (298.15 K).

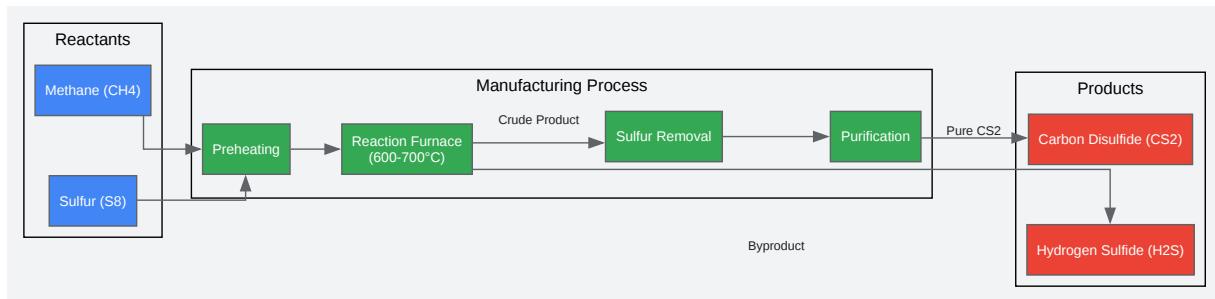
Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity (C_p) at different temperatures and integrating C_p/T with respect to temperature, the entropy at a given temperature can be calculated.

Procedure:

- Low-Temperature Calorimetry: The heat capacity of solid **carbon disulfide** is measured from a very low temperature (approaching 0 K) up to its melting point using an adiabatic calorimeter.
- Enthalpy of Fusion: The enthalpy of fusion (ΔH_{fus}) is measured at the melting point. The entropy of fusion is then calculated as $\Delta S_{\text{fus}} = \Delta H_{\text{fus}} / T_m$, where T_m is the melting temperature.
- Heat Capacity of the Liquid: The heat capacity of liquid **carbon disulfide** is measured from the melting point to the desired temperature (e.g., 298.15 K).
- Calculation of Entropy: The standard molar entropy (S°) at 298.15 K is calculated by summing the contributions from the solid, melting, and liquid phases: $S^\circ(298.15 \text{ K}) = \int(\text{from } 0 \text{ to } T_m) [C_p(\text{solid})/T] dT + \Delta H_{\text{fus}}/T_m + \int(\text{from } T_m \text{ to } 298.15) [C_p(\text{liquid})/T] dT$

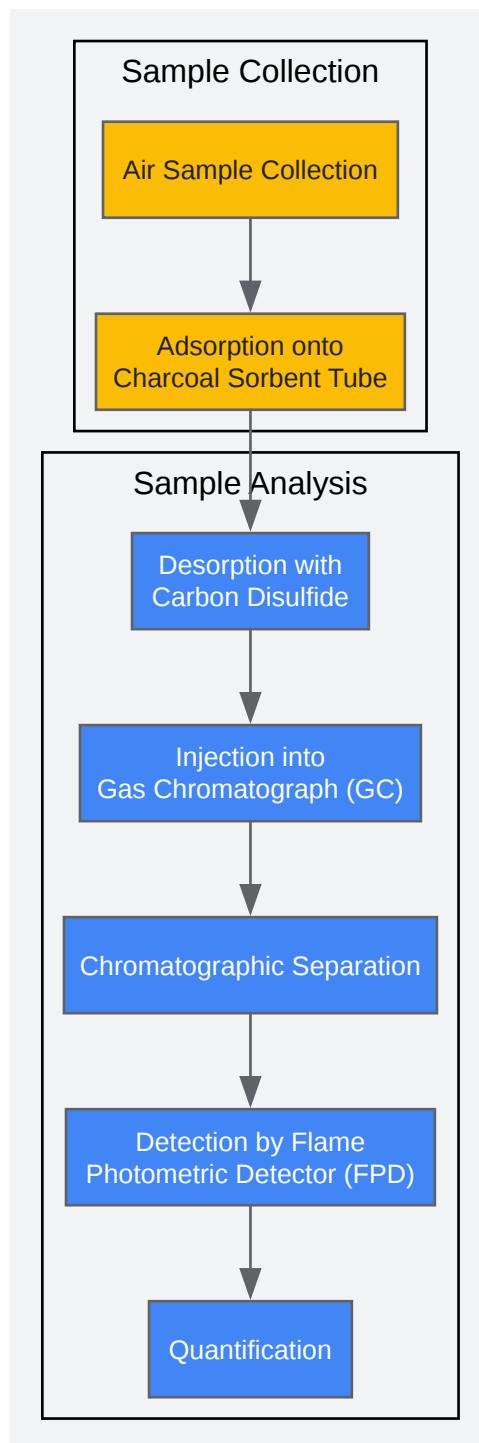
Determination of Heat Capacity

The heat capacity of liquid **carbon disulfide** is typically measured using a calorimeter, often by the method of mixtures.

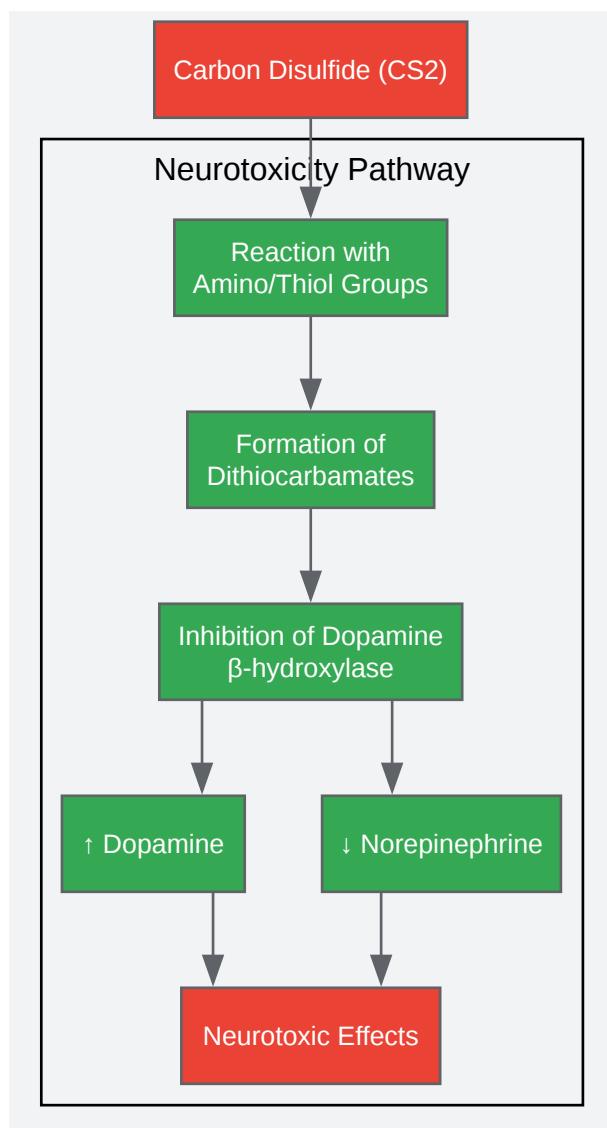

Principle: A known mass of the substance at a specific initial temperature is mixed with a known mass of a reference substance (often water) in a calorimeter at a different initial temperature. The final equilibrium temperature of the mixture is measured. By applying the principle of conservation of energy (heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter), the specific heat capacity of the substance can be calculated.

Procedure:

- **Calorimeter Setup:** A known mass of a reference liquid (e.g., water) is placed in the calorimeter, and its initial temperature is recorded.
- **Sample Preparation:** A known mass of liquid **carbon disulfide** is brought to a different, known temperature.
- **Mixing and Measurement:** The **carbon disulfide** is quickly added to the water in the calorimeter. The mixture is stirred, and the final equilibrium temperature is recorded.
- **Calculation:** The specific heat capacity (c) of **carbon disulfide** is calculated using the equation: $m_{\text{cs2}} * c_{\text{cs2}} * (T_{\text{final}} - T_{\text{initial,cs2}}) = -[m_{\text{water}} * c_{\text{water}} * (T_{\text{final}} - T_{\text{initial,water}}) + C_{\text{cal}} * (T_{\text{final}} - T_{\text{initial,water}})]$ where m is mass, c is specific heat capacity, T is temperature, and C_{cal} is the heat capacity of the calorimeter.


Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways involving **carbon disulfide**.


[Click to download full resolution via product page](#)

Caption: Industrial production of **carbon disulfide** from methane and sulfur.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for determining airborne **carbon disulfide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship of carbon disulfide metabolism to development of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathogenetic studies of hexane and carbon disulfide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Carbon Disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031411#thermochemical-data-for-carbon-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com